molecular formula C13H14ClN3O B2934796 3-((1-(2-Chloroacetyl)pyrrolidin-3-yl)amino)benzonitrile CAS No. 2411311-24-3

3-((1-(2-Chloroacetyl)pyrrolidin-3-yl)amino)benzonitrile

Cat. No.: B2934796
CAS No.: 2411311-24-3
M. Wt: 263.73
InChI Key: YBDVEVFFRJNVGP-UHFFFAOYSA-N
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Description

3-((1-(2-Chloroacetyl)pyrrolidin-3-yl)amino)benzonitrile is a complex organic compound that features a pyrrolidine ring, a benzonitrile group, and a chloroacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Chloroacetyl)pyrrolidin-3-yl)amino)benzonitrile typically involves multiple steps. One common method starts with the reaction of L-proline with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . This intermediate is then reacted with 3-aminobenzonitrile under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-Chloroacetyl)pyrrolidin-3-yl)amino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups within the molecule.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-((1-(2-Chloroacetyl)pyrrolidin-3-yl)amino)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-((1-(2-Chloroacetyl)pyrrolidin-3-yl)amino)benzonitrile involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring and benzonitrile group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Benzonitrile derivatives: Compounds like 3-aminobenzonitrile and 4-chlorobenzonitrile are structurally related.

Uniqueness

3-((1-(2-Chloroacetyl)pyrrolidin-3-yl)amino)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloroacetyl group allows for covalent modification of target proteins, while the pyrrolidine ring and benzonitrile group enhance binding specificity and affinity.

Properties

IUPAC Name

3-[[1-(2-chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-7-13(18)17-5-4-12(9-17)16-11-3-1-2-10(6-11)8-15/h1-3,6,12,16H,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDVEVFFRJNVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=CC=CC(=C2)C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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